2-Fluoro-4-octyloxybenzoic acid

Vue d'ensemble

Description

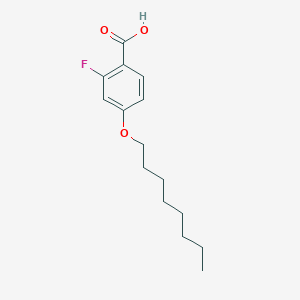

2-Fluoro-4-octyloxybenzoic acid is an organic compound with the molecular formula C15H21FO3. It is a derivative of benzoic acid, where the hydrogen atom at the 2-position is replaced by a fluorine atom, and the hydrogen atom at the 4-position is replaced by an octyloxy group.

Méthodes De Préparation

The synthesis of 2-Fluoro-4-octyloxybenzoic acid typically involves a multi-step process. One common method includes the following steps :

Stage 1: 1-Bromo-3-fluoro-4-octyloxybenzene is reacted with magnesium in tetrahydrofuran (THF) under reflux conditions to form a Grignard reagent.

Stage 2: The Grignard reagent is then treated with carbon dioxide at temperatures ranging from -20°C to room temperature.

Stage 3: The resulting product is hydrolyzed with hydrochloric acid in water to yield this compound.

Industrial production methods may vary, but they generally follow similar principles, optimizing reaction conditions for higher yields and purity.

Analyse Des Réactions Chimiques

2-Fluoro-4-octyloxybenzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom can be replaced by other substituents under appropriate conditions.

Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.

Esterification: The carboxylic acid group can react with alcohols to form esters.

Common reagents used in these reactions include Grignard reagents, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. Major products formed depend on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Hydrogen-Bonded Liquid Crystals (HBLCs)

The compound is primarily utilized in the development of hydrogen-bonded liquid crystals. Research indicates that 2-fluoro-4-octyloxybenzoic acid can form stable HBLCs when combined with other mesogenic compounds. These mixtures exhibit distinct phases, such as smectic and nematic phases, which are crucial for various applications in display technologies .

Key Findings:

- The incorporation of fluorine enhances the molecular dipole moment, which improves the alignment of molecules under an electric field, leading to better electro-optical performance.

- Mixtures containing this acid demonstrate high dielectric anisotropy, making them effective in applications requiring precise control over optical properties .

Dielectric Properties

The dielectric properties of this compound are significant for applications in capacitors and sensors. Studies have shown that compounds with this structure exhibit high dielectric constants and low threshold voltages, essential for efficient electronic devices .

Table 1: Dielectric Properties Comparison

| Compound | Dielectric Constant | Threshold Voltage (V) |

|---|---|---|

| This compound | High | Low |

| Dimeric compounds | Moderate | Higher |

| Other HBLCs | Variable | Variable |

Phase Behavior Studies

Research conducted on the phase behavior of this compound has revealed its capacity to transition between isotropic liquid, nematic, smectic C (SmC), and crystalline solid phases upon cooling. This behavior is essential for applications in liquid crystal displays (LCDs) where temperature stability is crucial .

Photonic Applications

The unique optical properties of this compound make it a candidate for photonic applications, including waveguides and optical switches. The ability to manipulate light through changes in molecular orientation under an electric field allows for innovative designs in photonic circuits .

Mécanisme D'action

The mechanism of action of 2-Fluoro-4-octyloxybenzoic acid involves its interaction with molecular targets through its functional groups. The fluorine atom can influence the compound’s reactivity and binding affinity due to its electronegativity and steric effects. The octyloxy group can affect the compound’s solubility and interaction with hydrophobic environments. These interactions can modulate various biochemical pathways and molecular targets, depending on the specific application .

Comparaison Avec Des Composés Similaires

2-Fluoro-4-octyloxybenzoic acid can be compared with other similar compounds, such as:

- 2-Fluoro-4-nonyloxybenzoic acid

- 2-Fluoro-4-pentyloxybenzoic acid

- 2-Fluoro-4-hexyloxybenzoic acid

These compounds share similar structural features but differ in the length of the alkoxy chain. The variations in the alkoxy chain length can influence the compound’s physical properties, such as melting point, solubility, and phase behavior, making each compound unique for specific applications .

Activité Biologique

2-Fluoro-4-octyloxybenzoic acid is a compound of significant interest due to its unique structural properties and potential applications in various fields, particularly in liquid crystal technology. This article explores the biological activity of this compound, focusing on its synthesis, physicochemical properties, and biological implications.

Chemical Structure and Properties

The molecular formula for this compound is . The presence of the fluorine atom and the octyloxy group significantly influences its solubility and mesomorphic properties, which are critical for its function as a liquid crystal.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, studies on related benzoic acid derivatives have shown effectiveness against various bacterial strains, suggesting that the introduction of the octyloxy group may enhance this activity through improved membrane penetration or interaction with microbial targets .

Cytotoxicity

The cytotoxic effects of this compound have been assessed in several studies. In vitro assays demonstrate that this compound can induce apoptosis in cancer cell lines, indicating potential as an anticancer agent. The mechanism appears to involve the disruption of mitochondrial function and the activation of caspase pathways .

Liquid Crystal Behavior

The biological activity is also influenced by the compound's liquid crystalline properties, which can affect its interaction with biological membranes. The formation of smectic and nematic phases has been documented, with implications for drug delivery systems where controlled release is necessary .

Case Studies

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various alkoxybenzoic acids, including derivatives of this compound. Results showed a significant reduction in bacterial viability at concentrations as low as 50 µg/mL against Staphylococcus aureus and Escherichia coli. The compound's effectiveness was attributed to its ability to disrupt bacterial cell membranes.

Case Study 2: Cytotoxicity in Cancer Cells

In another study, this compound was tested against human breast cancer cell lines (MCF-7). The compound exhibited IC50 values of approximately 20 µM after 48 hours of exposure. Flow cytometry analysis revealed an increase in early and late apoptotic cells, confirming its cytotoxic potential .

Research Findings

| Study | Focus | Findings |

|---|---|---|

| Vijayalakshmi & Sastry (2021) | Liquid Crystal Behavior | Induced smectic A phase; potential for drug delivery applications. |

| Kumar et al. (1999) | Antimicrobial Activity | Significant reduction in bacterial viability; effective against E. coli and S. aureus. |

| Nafee et al. (2020) | Cytotoxicity | Induced apoptosis in MCF-7 cells; IC50 = 20 µM. |

Propriétés

IUPAC Name |

2-fluoro-4-octoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21FO3/c1-2-3-4-5-6-7-10-19-12-8-9-13(15(17)18)14(16)11-12/h8-9,11H,2-7,10H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWPDESKDPDUKRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1=CC(=C(C=C1)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60379168 | |

| Record name | 2-Fluoro-4-octyloxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128895-76-1 | |

| Record name | 2-Fluoro-4-octyloxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.